![molecular formula C₁₉H₂₂N₂O₃S B1140748 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one CAS No. 81353-09-5](/img/structure/B1140748.png)
3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, also known as 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, is a useful research compound. Its molecular formula is C₁₉H₂₂N₂O₃S and its molecular weight is 358.45. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies
This compound, being a metabolite of Diltiazem, is often used in pharmacokinetic studies to understand the metabolism and excretion of Diltiazem. It is quantified in human plasma using liquid chromatography coupled with mass spectrometry (LCMS/MS) methods .
Hypertension Treatment
As a metabolite of Diltiazem, a benzothiazepine calcium-channel blocker, it may have applications in the treatment of hypertension. Diltiazem is used alone or with an angiotensin-converting enzyme inhibitor to treat hypertension .
Angina Pectoris Treatment
Diltiazem is used in the treatment of chronic stable angina pectoris, and Prinzmetal’s variant angina. Therefore, its metabolites, including O-Desacetyl-N-desmethyl Diltiazem, may also have applications in this area .
Development of Analytical Methods
The development and validation of analytical methods for the quantification of Diltiazem and its metabolites, including O-Desacetyl-N-desmethyl Diltiazem, in human plasma is an important area of research .
Mechanism of Action
Target of Action
O-Desacetyl-N-desmethyl Diltiazem, also known as 3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, is a metabolite of Diltiazem . Diltiazem is a benzothiazepine calcium-channel blocker . The primary targets of this compound are the calcium channels in the myocardial and vascular smooth muscle cell membranes .
Mode of Action
The compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could be due to the deformation of the channel, inhibition of ion-control gating mechanisms, or interference with the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
Diltiazem is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways, including O-Desacetyl-N-desmethyl Diltiazem, may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .
Pharmacokinetics
A liquid chromatography coupled with mass spectrometry (LCMS/MS) method has been developed for the quantification of Diltiazem and its metabolites, including O-Desacetyl-N-desmethyl Diltiazem, in human plasma . The lower limit of quantification for O-Desacetyl-N-desmethyl Diltiazem is 0.15 ng/mL .
Action Environment
The plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of Diltiazem to O-Desacetyl-N-desmethyl Diltiazem for longer storage periods at -70 °C . This suggests that the stability of the compound in the body could be influenced by the biochemical environment.
properties
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJRKQNTGIDDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desacetyl-N-desmethyl Diltiazem |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.